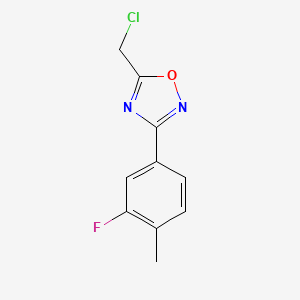

5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole

CAS No.: 929972-84-9

Cat. No.: VC4149000

Molecular Formula: C10H8ClFN2O

Molecular Weight: 226.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929972-84-9 |

|---|---|

| Molecular Formula | C10H8ClFN2O |

| Molecular Weight | 226.64 |

| IUPAC Name | 5-(chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C10H8ClFN2O/c1-6-2-3-7(4-8(6)12)10-13-9(5-11)15-14-10/h2-4H,5H2,1H3 |

| Standard InChI Key | SLNHRJAZRIKQNM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=NOC(=N2)CCl)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. At position 3, the 3-fluoro-4-methylphenyl group introduces steric and electronic effects, while the chloromethyl substituent at position 5 enhances electrophilicity, facilitating nucleophilic substitutions . Key structural attributes include:

-

Molecular Formula: C₁₀H₈ClFN₂O

-

Molecular Weight: 226.63 g/mol

The fluorine atom at the phenyl ring’s meta position and the methyl group at the para position contribute to lipophilicity, potentially influencing membrane permeability in biological systems .

Physicochemical Properties

While experimental data for this specific compound are sparse, analogous 1,2,4-oxadiazoles exhibit the following properties:

| Property | Value/Range | Source |

|---|---|---|

| Melting Point | 80–120°C (estimated) | |

| Solubility | DMSO, ethanol, chloroform | |

| Stability | Sensitive to hydrolysis | |

| LogP (lipophilicity) | ~2.5 (calculated) |

The chloromethyl group’s reactivity necessitates storage at 2–8°C to prevent degradation .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. Two primary methods are employed:

Method 1: Amidoxime Cyclization

-

Step 1: React 3-fluoro-4-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime.

-

Step 2: Cyclize the amidoxime with chloroacetic acid under acidic conditions (e.g., HCl, 80°C) .

Method 2: Carbodiimide-Mediated Coupling

-

Step 1: Condense 3-fluoro-4-methylbenzamide with chloroacetamide oxime using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Optimization Challenges

-

Byproduct Formation: Competing reactions may yield regioisomers, necessitating precise temperature control .

-

Purification: Silica gel chromatography is often required due to polar byproducts .

Biological Activity and Mechanisms

| Compound | Cell Line (IC₅₀, μM) | Reference |

|---|---|---|

| Prodigiosin | MCF-7: 1.93 | |

| Analog 9c | HCT-116: 1.17 | |

| This Compound | Not reported | — |

Immunomodulatory Effects

Patent WO2015033299A1 highlights 1,2,4-oxadiazoles as PD-1/PD-L1 inhibitors, suggesting potential in cancer immunotherapy . The chloromethyl group may serve as a reactive handle for covalent binding to target proteins .

| GHS Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Causes skin irritation | Wear gloves |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Use in ventilated areas |

| Supplier | Quantity | Price (USD) | Purity |

|---|---|---|---|

| AK Scientific | 100 mg | 214 | 95% |

| American Custom Chemicals | 1 g | 657 | 95% |

| Combi-Blocks | 250 mg | 188 | 95% |

Comparative Analysis with Related Compounds

Structural Analogues

Structure-Activity Relationships (SAR)

-

Electron-Withdrawing Groups (EWGs): Fluorine enhances metabolic stability and target affinity .

-

Chloromethyl Group: Increases reactivity for covalent inhibition strategies .

Future Directions and Challenges

Research Priorities

-

Pharmacokinetic Studies: Assess oral bioavailability and plasma half-life.

-

Target Identification: Screen against kinase libraries or GPCR panels.

-

Toxicity Profiling: Evaluate hepatotoxicity and cardiotoxicity in preclinical models.

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume